2,3,4-Trifluorobenzyl alcohol
Overview
Description
It is a colorless liquid with a molecular weight of 162.11 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,3,4-trifluorobenzaldehyde in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more scalable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized to 2,3,4-trifluorobenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2,3,4-trifluorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2).
Major Products Formed:
Oxidation: 2,3,4-Trifluorobenzaldehyde.
Reduction: 2,3,4-Trifluorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorobenzyl alcohol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which 2,3,4-trifluorobenzyl alcohol exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzyl alcohol
- 3,4,5-Trifluorobenzyl alcohol
- 2,3,5-Trifluorobenzyl alcohol
Comparison: 2,3,4-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions .
Properties
IUPAC Name |
(2,3,4-trifluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZFHOHUIYBNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380336 | |
Record name | (2,3,4-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144284-24-2 | |
Record name | (2,3,4-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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